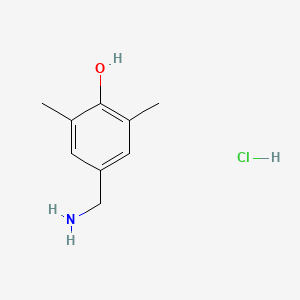

4-(Aminomethyl)-2,6-dimethylphenol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-2,6-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-3-8(5-10)4-7(2)9(6)11;/h3-4,11H,5,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMNAPPKIOGXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 4-(aminomethyl)-2,6-dimethylphenol hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and fine chemical synthesis. We will delve into its synthesis, exploring various methodologies and the chemical principles that underpin them. Furthermore, we will examine its physicochemical properties and discuss its current and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of this compound.

Introduction: A Versatile Building Block

This compound is a substituted phenol derivative that features a reactive aminomethyl group and a sterically hindered phenolic hydroxyl group.[1] This combination of functional groups makes it a highly valuable building block in organic synthesis, allowing for a wide range of chemical transformations.[1] The presence of the dimethyl groups ortho to the hydroxyl function provides steric hindrance, which can influence the regioselectivity of reactions and impart specific properties to the final molecules.

The aminomethylphenol moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[2] As such, this compound serves as a key starting material for the synthesis of complex molecular architectures, including those with potential therapeutic applications.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. Here, we will explore two primary and logical synthetic strategies.

Route 1: From 2,6-Dimethylphenol via Nitrile Intermediate

A robust and widely applicable method for the synthesis of benzylic amines is through the reduction of a corresponding benzonitrile. This approach offers high yields and selectivity.

Conceptual Workflow for Synthesis Route 1

Caption: Synthesis of the target compound from 2,6-dimethylphenol.

Step 1: Synthesis of the Starting Material: 2,6-Dimethylphenol

The primary starting material for this route is 2,6-dimethylphenol. A common industrial method for its preparation involves the ortho-methylation of phenol using methanol in the presence of a suitable catalyst.[3] This reaction is typically carried out in a fixed-bed reactor at elevated temperatures (280-400 °C).[3] Catalysts often consist of a mixture of metal oxides, such as ferric oxide, indium oxide, and others, which promote high conversion rates and selectivity for the ortho-position.[3] An alternative laboratory-scale synthesis involves the rearrangement of 4-tert-butyl-2,6-dimethylphenol in the presence of a strong acid like sulfuric acid.[4]

Step 2: Cyanation to form 4-Hydroxy-3,5-dimethylbenzonitrile

The introduction of the nitrile group at the para-position of 2,6-dimethylphenol is a key step. While direct cyanation of phenols can be challenging, a common strategy involves the conversion of a suitable precursor. One such method is the Sandmeyer-type reaction starting from 4-amino-2,6-dimethylphenol. However, a more direct approach could involve the nucleophilic substitution of a para-substituted derivative. For instance, processes for producing hydroxybenzonitriles from their corresponding methoxybenzonitriles have been patented.[5]

Step 3: Reduction of 4-Hydroxy-3,5-dimethylbenzonitrile

The reduction of the nitrile group to a primary amine is a well-established transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. Common and effective methods include:

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). It is often considered a "green" and efficient method for large-scale production.

-

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF) are highly effective for reducing nitriles to amines. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), can also be used.

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 4-(aminomethyl)-2,6-dimethylphenol, into its hydrochloride salt. This is typically achieved by treating a solution of the amine in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt usually precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried. This salt formation step is crucial for improving the stability, handling, and solubility of the final product.

Route 2: Via Chloromethylation and Amination

An alternative synthetic strategy involves the introduction of a chloromethyl group at the para-position of 2,6-dimethylphenol, followed by nucleophilic substitution with an amine source.

Conceptual Workflow for Synthesis Route 2

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]

- 4. US3714269A - Process for producing 2,6-dimethylphenol - Google Patents [patents.google.com]

- 5. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride: A Key Pharmaceutical Intermediate

Introduction

4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, identified by the CAS number 937-36-0 , is a significant chemical entity within the landscape of pharmaceutical development and fine chemical synthesis. With a molecular weight of 187.67 g/mol , this compound serves as a critical building block, prized for its unique structural features that allow for versatile chemical transformations. This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in the field of drug development.

The strategic importance of this compound lies in its bifunctional nature, possessing both a reactive primary aminomethyl group and a phenolic hydroxyl group. This dual functionality makes it a highly adaptable intermediate for the construction of more complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in synthesis and process development. The key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 937-36-0 |

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

| Appearance | Solid (visual inspection) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the general synthetic approach can be inferred from established organic chemistry principles. A plausible synthetic pathway would likely involve the aminomethylation of 2,6-dimethylphenol.

The conceptual workflow for such a synthesis is outlined below. This process is designed to be a self-validating system, where the successful formation of the product at each stage is confirmed through appropriate analytical techniques before proceeding to the next step.

Caption: General workflow for the application of 4-(Aminomethyl)-2,6-dimethylphenol in API synthesis.

While specific examples of commercial drugs synthesized directly from this intermediate are not prominently disclosed in publicly available scientific literature, its structural motif is present in various pharmacologically active molecules. Researchers can leverage this building block to explore new chemical entities with potential therapeutic applications. For instance, the aminomethylphenol scaffold is a key feature in certain classes of compounds investigated for their biological activities.

Analytical Characterization

The quality control and characterization of this compound are crucial to ensure its suitability for pharmaceutical synthesis. A combination of analytical techniques should be employed to confirm its identity, purity, and quality.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of the compound and for quantifying any impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) and UV detection would be a standard approach.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule. The spectra would be expected to show characteristic signals for the aromatic protons, the methyl groups, the aminomethyl group, and the phenolic hydroxyl proton.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the O-H stretch of the phenol, the N-H bends of the amine salt, and the C-H and C=C vibrations of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. Based on available safety data for similar compounds, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of contact with eyes or skin, the affected area should be flushed with plenty of water. If swallowed or inhaled, medical attention should be sought immediately.

Conclusion

This compound is a valuable and versatile intermediate for the pharmaceutical and fine chemical industries. Its unique combination of reactive functional groups makes it an important building block for the synthesis of complex molecular targets. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective and safe utilization in research and development. While detailed public information on its direct applications in commercial APIs is limited, its potential as a starting material for novel drug discovery remains significant.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. Available at: [Link]

Sources

An In-depth Guide to the Antioxidant Potential of Substituted Aminophenols

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Aminophenols in Combating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of degenerative diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants are vital molecules that can mitigate this damage by neutralizing harmful free radicals.[1] Among the vast landscape of antioxidant compounds, substituted aminophenols have emerged as a class of significant interest for their potent free-radical scavenging capabilities and therapeutic potential.[2][3]

Aminophenols are aromatic compounds containing both a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene ring.[4] This unique bifunctional structure is the cornerstone of their antioxidant activity.[4] They serve as precursors for various analgesic and antipyretic drugs and have broad applications in the dye and polymer industries.[5] This guide provides a comprehensive technical overview of the antioxidant potential of substituted aminophenols, delving into their mechanisms of action, structure-activity relationships (SAR), standard evaluation protocols, and future therapeutic outlook.

Core Mechanism of Antioxidant Action

The antioxidant capacity of aminophenols is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize unstable free radicals, effectively terminating damaging oxidative chain reactions.[4] This process is predominantly governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl or amino group donates a hydrogen atom to a free radical (R•), thereby quenching the radical and forming a more stable aminophenoxyl radical. The efficiency of this process is linked to the bond dissociation energy (BDE) of the O-H or N-H bond; a lower BDE facilitates easier hydrogen donation.

-

Single Electron Transfer (SET): In the SET mechanism, the aminophenol molecule donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer to yield the final, more stable radical.

The resulting aminophenoxyl radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and involving the nitrogen atom. This stabilization is crucial, as it prevents the antioxidant radical itself from becoming a pro-oxidant and initiating new radical chains.

Structure-Activity Relationships (SAR): A Blueprint for Potency

The antioxidant efficacy of an aminophenol is not static; it is profoundly influenced by the substitution pattern on the aromatic ring. Understanding these structure-activity relationships is paramount for the rational design of novel, highly potent antioxidant agents.

1. Isomeric Position of Functional Groups

The relative position of the hydroxyl and amino groups is a primary determinant of activity. It is well-established that 2-aminophenol (ortho) and 4-aminophenol (para) isomers exhibit significantly more potent radical scavenging activity than the 3-aminophenol (meta) isomer.[4][6][7] This enhanced activity is attributed to the superior ability of the ortho and para isomers to stabilize the resulting radical through the formation of quinone-imine or quinone-like structures via electron delocalization.[4] The meta position does not allow for this direct resonance stabilization between the two functional groups, rendering it less effective.[6][7]

2. Nature and Position of Substituents

The type and location of other substituents on the aromatic ring further modulate the antioxidant potential.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3), alkyl, and additional hydroxyl groups generally increase antioxidant activity.[8][9][10] EDGs increase the electron density on the aromatic ring, which weakens the O-H bond, lowers the bond dissociation energy, and facilitates easier hydrogen atom donation.[9] They also help to stabilize the resulting phenoxyl radical.[1][10] The presence of EDGs at the ortho and para positions relative to the hydroxyl group has the most pronounced effect.[1]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), aldehyde (-CHO), and carboxyl (-COOH) typically decrease antioxidant activity.[1] EWGs pull electron density away from the ring, strengthening the O-H bond and making hydrogen abstraction more difficult.

In Vitro Evaluation of Antioxidant Potential: Standardized Protocols

To quantify and compare the antioxidant potential of substituted aminophenols, a battery of standardized in vitro assays is employed. Each assay is based on a different chemical principle, and therefore, employing multiple methods provides a more comprehensive antioxidant profile.[11][12]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and rapid methods for screening antioxidant activity.[13][14]

-

Principle: DPPH is a stable, deep violet-colored free radical.[13] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored, non-radical form, DPPH-H.[13][15] The decrease in absorbance, measured spectrophotometrically at ~517 nm, is proportional to the radical scavenging activity of the compound.[13]

-

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) to an absorbance of approximately 1.0 at 517 nm. Prepare a series of dilutions of the test aminophenol and a positive control (e.g., Ascorbic Acid, Trolox).

-

Reaction: In a 96-well plate or cuvettes, add a small volume of the test compound or standard to a fixed volume of the DPPH working solution.[13]

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[13][16]

-

Expert Tip: Incubation in the dark is critical as the DPPH radical is light-sensitive. Failure to do so can cause photochemical degradation, leading to an overestimation of antioxidant activity.

-

-

Measurement: Measure the absorbance of each solution at 517 nm.[13] A control containing only the solvent and DPPH is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[13] The results are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[4]

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.

-

Principle: ABTS is oxidized using potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[17] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance is measured at ~734 nm.[4][17]

-

Experimental Protocol:

-

Reagent Preparation: Prepare the ABTS•+ radical solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.[17] Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[17]

-

Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Reaction: Add a small aliquot of the test compound or standard (e.g., Trolox) to a fixed volume of the diluted ABTS•+ working solution.[18]

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6-7 minutes) at room temperature.[4][16]

-

Measurement: Measure the absorbance at 734 nm.[4]

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as IC50 values or in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of the standard, Trolox.[4][18]

-

Comparative Analysis of Substituted Aminophenols

The true utility of SAR studies is realized when comparing the antioxidant activities of various derivatives. Data from scientific literature consistently demonstrates the principles outlined above. A lower IC50 or EC50 value signifies greater antioxidant potency.

| Compound/Derivative | Assay | Activity (IC50/EC50 in µg/mL) | Standard & Value (µg/mL) | Reference |

| o-Aminophenol Derivative 6d | EC50 | 4.00 | Quercetin (9.8) | [2][3] |

| o-Aminophenol Derivative 6g | EC50 | 11.25 | Quercetin (9.8) | [2][3] |

| o-Aminophenol Derivative 12a | EC50 | 9.51 | Quercetin (9.8) | [2][3] |

| o-Aminophenol Derivative 6a | SC50 | 18.95 | Ascorbic Acid (12.60) | [2][3] |

| o-Aminophenol Derivative 6f | SC50 | 34.26 | Ascorbic Acid (12.60) | [2][3] |

| 4-Aminophenol (p-AP) | DPPH | ~6x more active than APAP | - | [4] |

| 3-Aminophenol (m-AP) | DPPH | Little to no reactivity | - | [4][6][7] |

SC50/EC50: The concentration required to scavenge 50% of the radicals.

As the table illustrates, several novel o-aminophenol derivatives show antioxidant activity superior to or approaching that of well-known standards like Quercetin and Ascorbic Acid.[2][3] The data also reinforces the observation that p-aminophenol is a potent scavenger, while m-aminophenol is largely inactive.[4]

Applications, Challenges, and Future Directions

The potent antioxidant and radical-scavenging properties of substituted aminophenols make them highly attractive candidates for drug development, particularly in the context of neuroprotection.[19] Oxidative stress is a key pathological mechanism in diseases like Alzheimer's and Parkinson's, and compounds that can mitigate this damage are of great therapeutic interest.[19]

However, a significant challenge is the potential pro-oxidant activity of aminophenols. In the presence of transition metal ions like copper (Cu²⁺), 2- and 4-aminophenols can generate reactive oxygen species, potentially leading to cytotoxicity.[6][7] This dual-edged sword necessitates careful structural modification and thorough toxicological screening during the drug development process. The metabolite of acetaminophen, p-aminophenol, has itself been shown to have a detrimental effect on the viability of developing cortical neurons in vitro.[20]

Future research will likely focus on:

-

Synthesizing novel derivatives with enhanced antioxidant efficacy and minimized pro-oxidant risk.[2][3]

-

Developing 'hybrid' molecules that combine the aminophenol scaffold with other pharmacophores to target multiple pathological pathways.

-

Utilizing advanced drug delivery systems , such as nanoparticles, to improve the bioavailability and target-site concentration of these compounds.

-

Exploring their role in cellular antioxidant assays and in vivo models to better translate in vitro findings to biological systems.[21]

Conclusion

Substituted aminophenols represent a versatile and potent class of antioxidant compounds. Their efficacy is fundamentally linked to their chemical structure, with the isomeric position of the core functional groups and the electronic nature of ring substituents playing critical, predictable roles in their radical-scavenging ability. Standardized in vitro assays like DPPH and ABTS provide robust and reproducible methods for quantifying this potential. While challenges related to potential pro-oxidant effects must be carefully managed, the continued exploration of aminophenol chemistry holds significant promise for the development of novel therapeutics to combat the vast array of diseases rooted in oxidative stress.

References

- Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024, August 6). Cloud-Grounding API.

- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Cloud-Grounding API.

-

Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Cloud-Grounding API.

- Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025, August 6). Cloud-Grounding API.

-

Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases? (2024, June 13). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 18, 2026, from [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023, March 14). PMC. Retrieved January 18, 2026, from [Link]

-

Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2023, June 30). International Journal of Newgen Research in Pharmacy & Healthcare. Retrieved January 18, 2026, from [Link]

-

Natural Antioxidant Evaluation: A Review of Detection Methods. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

ABTS Radical Scavenging Assay Method. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Retrieved January 18, 2026, from [Link]

-

How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. (2025, August 26). YouTube. Retrieved January 18, 2026, from [Link]

-

SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. (2024, April 1). Vietnam Journal of Science and Technology. Retrieved January 18, 2026, from [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022, April 3). Frontiers. Retrieved January 18, 2026, from [Link]

-

Quantitative structure-activity relationship analysis of phenolic antioxidants. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

A Review: Analytical methods used for In vitro Antioxidant studies. (2024, March 3). IJNRD. Retrieved January 18, 2026, from [Link]

-

Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022, February 14). PubMed. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025, October 9). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2025, July 17). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Effects of the analgesic acetaminophen (Paracetamol) and its para-aminophenol metabolite on viability of mouse-cultured cortical neurons. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Phenolic Compounds of Therapeutic Interest in Neuroprotection. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

-

Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Aminophenol. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023, April 17). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

-

Aminophenol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

Sources

- 1. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. ijnrd.org [ijnrd.org]

- 15. louis.uah.edu [louis.uah.edu]

- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. ijpsonline.com [ijpsonline.com]

- 19. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of the analgesic acetaminophen (Paracetamol) and its para-aminophenol metabolite on viability of mouse-cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Antioxidant Profile of 4-(Aminomethyl)-2,6-dimethylphenol: A Mechanistic and Methodological Guide

Introduction: The Therapeutic Potential of Hindered Phenols

In the landscape of modern drug discovery and development, the mitigation of oxidative stress remains a cornerstone of therapeutic strategy for a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, leads to cellular damage and functional impairment. Phenolic compounds, renowned for their antioxidant properties, represent a promising class of therapeutic agents. This guide focuses on the specific mechanistic attributes of 4-(Aminomethyl)-2,6-dimethylphenol, a structurally hindered phenol, and provides a comprehensive framework for its evaluation as a potent antioxidant. The strategic placement of methyl groups at the ortho positions to the hydroxyl group, and an aminomethyl group at the para position, suggests a nuanced and potentially powerful mechanism of action that warrants detailed investigation.

Core Antioxidant Mechanisms: A Multifaceted Approach

The antioxidant capacity of 4-(Aminomethyl)-2,6-dimethylphenol is predicated on several key chemical principles inherent to its molecular architecture. The primary mechanisms are believed to encompass radical scavenging through hydrogen atom and electron transfer, as well as potential metal ion chelation.

Radical Scavenging: The First Line of Defense

The principal antioxidant function of phenolic compounds lies in their ability to intercept and neutralize free radicals, thereby terminating the chain reactions of oxidation. This is primarily achieved through two concerted mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]

-

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable phenoxyl radical. The stability of this resulting phenoxyl radical is paramount to the antioxidant's efficacy, as an unstable radical could potentially propagate further oxidative reactions. The 2,6-dimethyl substitution in 4-(Aminomethyl)-2,6-dimethylphenol provides steric hindrance that enhances the stability of the phenoxyl radical, preventing its participation in deleterious side reactions.

-

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, resulting in the formation of a radical cation of the antioxidant and an anion of the free radical. While generally considered a less significant pathway for phenolic antioxidants in biological systems compared to HAT, it can contribute to the overall antioxidant capacity, particularly in polar environments.

The aminomethyl group at the para position may further modulate the electronic properties of the phenol, potentially influencing the ease of hydrogen or electron donation and thereby fine-tuning its radical scavenging activity.

Metal Ion Chelation: A Secondary Protective Role

While not the primary antioxidant mechanism for this class of compounds, the presence of the aminomethyl group introduces the potential for metal ion chelation. Transition metals such as iron (Fe²⁺) and copper (Cu²⁺) can participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals. The nitrogen and oxygen atoms in 4-(Aminomethyl)-2,6-dimethylphenol could potentially form coordination complexes with these metal ions, sequestering them and preventing their participation in radical-generating reactions. This has been observed in other aminomethyl derivatives of phenols.[2][3]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed primary antioxidant mechanisms of 4-(Aminomethyl)-2,6-dimethylphenol.

Caption: Proposed antioxidant mechanisms of 4-(Aminomethyl)-2,6-dimethylphenol.

Experimental Validation: A Guide to In Vitro Assays

A robust evaluation of the antioxidant potential of 4-(Aminomethyl)-2,6-dimethylphenol necessitates a panel of in vitro assays, each providing a unique perspective on its mechanistic capabilities.

Comparative Overview of Key In Vitro Antioxidant Assays

| Assay | Principle | Mechanism | Measurement | Pros | Cons |

| DPPH | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. | Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[4] | Decrease in absorbance at ~517 nm as the violet DPPH radical is reduced to the yellow DPPH-H.[4] | Simple, rapid, and inexpensive.[4] | Reaction kinetics can be slow for some phenols; potential for interference from compounds that absorb at 517 nm. |

| ABTS | Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). | Primarily Single Electron Transfer (SET), but can also occur via Hydrogen Atom Transfer (HAT).[4] | Decrease in absorbance at ~734 nm as the blue-green ABTS•+ is neutralized. | Applicable to both hydrophilic and lipophilic compounds; rapid reaction kinetics. | The radical is not representative of physiological radicals. |

| FRAP | Ferric Reducing Antioxidant Power assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Electron Transfer. | Formation of a blue-colored ferrous-tripyridyltriazine complex, measured by an increase in absorbance at 593 nm. | Simple and reproducible. | Does not measure radical scavenging activity directly; not relevant to HAT mechanisms. |

| ORAC | Oxygen Radical Absorbance Capacity assay measures the inhibition of the oxidation of a fluorescent probe by peroxyl radicals. | Hydrogen Atom Transfer (HAT). | Measures the decay of fluorescence over time. The antioxidant capacity is quantified by the area under the curve. | Measures true radical scavenging activity against a biologically relevant radical. | More complex and requires specialized equipment. |

Detailed Experimental Protocols

-

Reagent Preparation:

-

Prepare a 60 µM solution of DPPH in methanol.[5]

-

Prepare a series of concentrations of 4-(Aminomethyl)-2,6-dimethylphenol in methanol.

-

Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control.

-

-

Assay Procedure:

-

Data Analysis:

-

Measure the absorbance at 515-517 nm using a microplate reader.[5]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.[5]

-

Add 10 µL of the sample or control solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Workflow for In Vitro Antioxidant Evaluation

Caption: A generalized workflow for the in vitro evaluation of antioxidant activity.

Conclusion and Future Directions

The structural attributes of 4-(Aminomethyl)-2,6-dimethylphenol strongly suggest its potential as a potent antioxidant, operating primarily through radical scavenging mechanisms facilitated by its sterically hindered phenolic hydroxyl group. The aminomethyl moiety may further contribute to its activity profile through electronic modulation and metal ion chelation. The outlined in vitro assays provide a robust framework for the empirical validation of these proposed mechanisms and for quantifying its antioxidant efficacy relative to established standards.

Future research should focus on cellular antioxidant assays to confirm its activity in a more biologically relevant context. Investigating its effects on intracellular ROS levels, lipid peroxidation, and the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) will provide a more complete picture of its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, exploring modifications to the aminomethyl and alkyl substituents, could lead to the development of even more potent and selective antioxidant drug candidates.

References

- A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols - Benchchem.

-

A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes - JoVE. [Link]

-

Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed. [Link]

-

Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties | Request PDF - ResearchGate. [Link]

-

Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

A Technical Guide to the Solubility of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride. In the absence of extensive empirical solubility data in publicly available literature, this guide establishes a robust theoretical framework to predict its solubility in a range of common laboratory solvents. This predictive analysis is grounded in the fundamental principles of physical chemistry, including the influence of molecular structure, solvent properties, pH, and temperature. Furthermore, this document offers detailed, field-proven experimental protocols for the accurate determination of this compound's solubility, ensuring scientific integrity and reproducibility in research and development settings. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the solubility profile of this versatile pharmaceutical intermediate.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API), profoundly influencing its bioavailability, processability, and formulation.[1][2] For a compound like 4-(Aminomethyl)-2,6-dimethylphenol, a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, a comprehensive understanding of its solubility is paramount.[3] This guide delves into the solubility of its hydrochloride salt, a common form for enhancing the stability and handling of amine-containing compounds. The hydrochloride salt form is expected to exhibit significantly different solubility characteristics compared to its free base due to the introduction of an ionic center.

This document is structured to provide both a theoretical understanding of the factors governing the solubility of this compound and practical, step-by-step methodologies for its empirical determination. By bridging theoretical prediction with experimental validation, this guide aims to empower researchers to make informed decisions in their drug discovery and development endeavors.

Physicochemical Properties and Molecular Structure Analysis

To predict the solubility of this compound, a thorough examination of its molecular structure and key physicochemical properties is essential.

Molecular Structure:

Caption: Molecular structure of this compound.

The structure reveals several key functional groups that dictate its solubility:

-

Aromatic Phenol Group: The hydroxyl (-OH) group attached to the benzene ring can act as both a hydrogen bond donor and acceptor. Phenolic compounds generally exhibit some solubility in polar solvents.[4][5]

-

Aminomethyl Group (as a Hydrochloride Salt): The primary amine is protonated to form an ammonium chloride salt. This introduces a highly polar, ionic character to the molecule, which is expected to significantly enhance its solubility in polar protic solvents, particularly water.

-

Dimethylated Benzene Ring: The two methyl groups on the aromatic ring contribute to the lipophilicity (non-polar character) of the molecule. This non-polar region can influence its solubility in less polar organic solvents.

Key Physicochemical Parameters (Predicted and Reported):

| Property | Value/Prediction | Significance for Solubility |

| Molecular Weight | 187.67 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Melting Point | 230.5-231.5 °C[6] | A high melting point can suggest a stable crystal lattice, which requires more energy to overcome for dissolution, potentially leading to lower solubility.[7][8][9] |

| pKa (Predicted) | Phenolic hydroxyl: ~10; Ammonium group: ~9-10 | The pKa values are crucial for understanding the pH-dependent solubility. The compound will be ionized over a wide pH range. |

| LogP (Predicted for free base) | ~1.5 - 2.0 | This indicates a moderate lipophilicity for the free base. The hydrochloride salt will be significantly more hydrophilic. |

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility.[10] A more nuanced understanding requires consideration of the thermodynamics of dissolution and the specific intermolecular forces at play.

The Role of Solvent Polarity and Dielectric Constant

The polarity of a solvent is a critical determinant of its ability to dissolve a polar or ionic solute. Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the ions of the salt, facilitating their separation and dissolution.

Predicted Solubility Trend Based on Solvent Polarity:

-

High Polarity Solvents (e.g., Water, Methanol, Ethanol): Due to the ionic nature of the hydrochloride salt and the presence of hydrogen bonding groups, this compound is expected to be most soluble in highly polar, protic solvents. Water, with its high dielectric constant and ability to form strong hydrogen bonds, is predicted to be an excellent solvent.[6][11]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the cation, but they lack the ability to donate hydrogen bonds to the chloride anion as effectively as protic solvents. Therefore, solubility is expected to be moderate to good, but likely lower than in polar protic solvents.

-

Low Polarity and Non-polar Solvents (e.g., Ethyl Acetate, Toluene, Hexane): The energy required to break the strong ionic and hydrogen bonds within the crystal lattice of the salt is unlikely to be compensated by the weak van der Waals interactions with these solvents. Consequently, the compound is predicted to have very low to negligible solubility in these solvents.

The Influence of Hydrogen Bonding

The ability of a solute and solvent to form hydrogen bonds is a powerful driver of solubility.[12][13] this compound has multiple sites for hydrogen bonding: the phenolic hydroxyl group and the ammonium group can act as hydrogen bond donors, while the oxygen and the chloride ion can act as acceptors. Solvents that can participate in this hydrogen bonding network, such as water and alcohols, will be more effective at dissolving the compound.

The Impact of pH on Aqueous Solubility

The solubility of this compound in aqueous media will be highly dependent on the pH of the solution.

-

Acidic to Neutral pH (pH < 8): In this range, both the amine and the phenolic hydroxyl group will be predominantly in their protonated forms (ammonium and phenol, respectively). The ionic nature of the ammonium group will ensure good aqueous solubility.

-

Alkaline pH (pH > 10): At high pH, the phenolic hydroxyl group will be deprotonated to form a phenoxide, and the ammonium group will be deprotonated to the free amine. While the phenoxide is charged, the overall molecule may become less soluble depending on the counter-ion and the potential for precipitation of the free base if its intrinsic solubility is low. The solubility of phenolic compounds generally increases at higher pH due to the formation of polar salts.[1]

Predicted Solubility Profile: A Qualitative Guide

Based on the theoretical principles outlined above, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. It is crucial to emphasize that these are predictions and must be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very High | High dielectric constant, excellent hydrogen bonding capabilities, and ability to solvate ions. |

| Methanol | Polar Protic | High | Similar to water, but with a lower dielectric constant. |

| Ethanol | Polar Protic | Moderate to High | Lower polarity and dielectric constant than methanol. |

| Isopropanol | Polar Protic | Moderate | Increased non-polar character compared to ethanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | High polarity, but less effective at solvating the chloride anion compared to protic solvents. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate | Similar to DMSO. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Lower polarity than DMSO and DMF. |

| Acetone | Polar Aprotic | Low | Moderate polarity, but generally a weaker solvent for salts. |

| Ethyl Acetate | Moderately Polar | Very Low | Insufficient polarity to overcome the lattice energy of the salt. |

| Dichloromethane | Moderately Polar | Very Low / Insoluble | Low polarity. |

| Chloroform | Moderately Polar | Very Low / Insoluble | Low polarity. |

| Toluene | Non-polar | Insoluble | Lacks the polarity and hydrogen bonding ability to dissolve the salt. |

| Hexane | Non-polar | Insoluble | A non-polar hydrocarbon solvent. |

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires a robust and well-validated experimental protocol. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Caption: Workflow for the shake-flask solubility determination method.

Materials and Equipment:

-

This compound

-

Selected solvents (high purity grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a vial. A good starting point is 10-20 mg.

-

Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a moderate agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a predetermined period. A 24-hour period is often sufficient, but for some compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter and avoid adsorption effects.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentration.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Self-Validating System and Trustworthiness:

-

Visual Confirmation: At the end of the equilibration period, there should be visible excess solid in the vial, confirming that a saturated solution has been achieved.

-

Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points (e.g., 24 and 48 hours) and obtaining consistent concentration values provides confidence that equilibrium has been reached.

-

Method Validation: The analytical method used for quantification (e.g., HPLC-UV) must be validated for linearity, accuracy, precision, and specificity to ensure reliable results.[14][15][16][17]

Advanced Considerations in Solubility Determination

For a more in-depth understanding of the solubility behavior of this compound, the following aspects can be investigated:

-

Thermodynamic Solubility vs. Kinetic Solubility: The shake-flask method described above determines the thermodynamic equilibrium solubility. In early drug discovery, kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution (often prepared from a DMSO stock), is frequently used for high-throughput screening.

-

Co-solvents: The solubility of this compound in a particular solvent system can be modulated by the addition of co-solvents. This is a common strategy in formulation development to enhance the solubility of poorly soluble drugs.

-

Predictive Models: For a more theoretical approach, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be employed to predict solubility based on molecular descriptors.[3][18][19][20][21] These computational tools can be valuable for screening large numbers of compounds in silico.

Conclusion

For definitive quantitative data, which is indispensable for formulation development and process chemistry, the experimental determination of solubility is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining accurate and reproducible solubility data. By integrating theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges associated with the solubility of this important pharmaceutical intermediate.

References

-

The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Sciences. [Link]

-

askIITians. How do hydrogen bonds affect solubility?. [Link]

-

Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

-

ResearchGate. (PDF) Studies on the solubility of phenolic compounds. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

Quora. How is lattice energy related to solubility?. [Link]

-

Wisdom Library. Solubility of phenolic compounds: Significance and symbolism. [Link]

-

Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

-

Chemistry LibreTexts. 6.6: Lattice Energy and Solubility. [Link]

-

ResearchGate. (PDF) QSAR and QSPR model development and comparison for drugs having low solubility. [Link]

-

Purdue University. Lattice Energy. [Link]

-

PubMed. QSAR-based solubility model for drug-like compounds. [Link]

-

Chemistry LibreTexts. Solubility - What dissolves in What?. [Link]

-

ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution?. [Link]

-

PubMed Central. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Burdick & Jackson. Dielectric Constant. [Link]

-

Polarity of Solvents. [Link]

-

ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Link]

-

ResearchGate. QSAR-based solubility model for drug-like compounds | Request PDF. [Link]

-

Chemistry Stack Exchange. Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. [Link]

-

Taylor & Francis Online. A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. [Link]

-

Taylor & Francis Online. Development of QSAR models for in silico screening of antibody solubility. [Link]

-

Chemistry LibreTexts. 9.12: Lattice Energies and Solubility. [Link]

-

Burdick & Jackson. Polarity Index. [Link]

- Dielectric Constant of Common solvents.

-

ARCOR Epoxy Technologies. Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane. [Link]

-

ResearchGate. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Link]

-

National Institutes of Health. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

-

ACS Publications. Dielectric Properties of Organic Solvents in an Electric Field. [Link]

-

National Institutes of Health. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. [Link]

- Solvent Physical Properties.

-

Scribd. Dielectric Constants of Common Solvents. [Link]

-

ThermoDex. Thermodynamic and transport properties of organic salts. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

American Pharmaceutical Review. A Rational Approach to Development and Validation of Dissolution Methods. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Pharmaceutical Technology. Outlining Drug Stability and Solubility with Dissolution Testing. [Link]

-

ChemTalk. Solubility Rules & Chart. [Link]

-

SciELO. Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. [Link]

-

Fiveable. 9.6 Free Energy of Dissolution. [Link]

-

YouTube. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

-

PubMed. Prediction of solubility of drugs and other compounds in organic solvents. [Link]

-

National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

ScienceDirect. Predicting drug solubility in organic solvents mixtures. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dielectric Constant [macro.lsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 6. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Lattice Energy [chemed.chem.purdue.edu]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 12. al-kindipublisher.com [al-kindipublisher.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 15. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. QSAR-based solubility model for drug-like compounds. | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Characterization of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, a versatile chemical intermediate.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data pertinent to this compound. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation and verification of this molecule.

Introduction

This compound is a substituted phenol containing an aminomethyl group, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and stability. Spectroscopic techniques are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR, IR, and MS data for this specific molecule.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with the chemical formula C₉H₁₄ClNO, comprises a phenol ring substituted with two methyl groups at positions 2 and 6, and an aminomethyl group at position 4. The amine is protonated to form a hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of hydrochloride salts is crucial due to potential complexities like hygroscopicity and solvent interactions.[2]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

To minimize issues with water, the sample should be dried in vacuo for several hours prior to analysis.[2]

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent can significantly impact the chemical shifts, particularly of exchangeable protons (OH, NH₃⁺).[3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.

-

For ¹H NMR, a standard pulse sequence is typically used. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required.

-

¹H NMR Spectral Interpretation

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit the following key signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH | The acidic proton of the hydroxyl group is typically broad and downfield. Its chemical shift is highly dependent on solvent and concentration. |

| ~8.0 - 8.5 | Singlet (broad) | 3H | Aminomethyl -NH₃⁺ | The three protons of the ammonium group are often broad due to quadrupolar coupling with the nitrogen atom and exchange with the solvent. |

| ~6.9 - 7.1 | Singlet | 2H | Aromatic C-H | The two aromatic protons are chemically equivalent due to the symmetry of the molecule and will appear as a singlet. |

| ~3.8 - 4.0 | Singlet | 2H | Aminomethyl -CH₂- | The methylene protons adjacent to the ammonium group are deshielded and appear as a singlet. |

| ~2.1 - 2.3 | Singlet | 6H | Methyl -CH₃ | The six protons of the two equivalent methyl groups on the aromatic ring will appear as a sharp singlet. |

Note: Chemical shifts are predictive and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Interpretation

The predicted proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton:

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~150 - 155 | Aromatic C-OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |

| ~128 - 132 | Aromatic C-H | The two equivalent aromatic carbons bearing a hydrogen atom. |

| ~125 - 130 | Aromatic C-CH₃ | The two equivalent aromatic carbons attached to the methyl groups. |

| ~120 - 125 | Aromatic C-CH₂NH₃⁺ | The aromatic carbon atom attached to the aminomethyl group. |

| ~40 - 45 | Aminomethyl -CH₂- | The carbon of the methylene group. |

| ~15 - 20 | Methyl -CH₃ | The two equivalent methyl carbons. |

Note: Chemical shifts are predictive and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the O-H, N-H, C-H, C=C, and C-O bonds.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the powdered sample is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Instrumentation and Parameters:

-

A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

IR Spectral Interpretation

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[4][5][6]

| Frequency Range (cm⁻¹) | Vibration | Assignment |

| 3200 - 3500 (broad) | O-H stretch | Phenolic hydroxyl group, likely involved in hydrogen bonding.[5] |

| 2800 - 3100 (broad) | N-H stretch | Ammonium (NH₃⁺) group of the hydrochloride salt. |

| 2850 - 3000 | C-H stretch | Methyl and methylene groups. |

| ~1600 and ~1470 | C=C stretch | Aromatic ring. |

| ~1200 | C-O stretch | Phenolic C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For a hydrochloride salt, techniques like Electrospray Ionization (ESI) are often preferred as they are soft ionization methods suitable for polar and ionic compounds.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Instrumentation and Parameters:

-

An ESI source is used to generate ions.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

The spectrum is typically acquired in positive ion mode to detect the protonated molecule.

-

MS Spectral Interpretation

The molecular weight of the free base, 4-(Aminomethyl)-2,6-dimethylphenol, is 151.21 g/mol . The molecular weight of the hydrochloride salt is 187.67 g/mol .

In positive ion ESI-MS, the most prominent peak is expected to be the molecular ion of the free base, [M+H]⁺, at an m/z of 152.2. The loss of the HCl moiety during the ionization process is common.

Predicted Fragmentation Pattern:

The molecular ion can undergo further fragmentation, providing structural information. A plausible fragmentation pathway is the benzylic cleavage, leading to the loss of the amino group.

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 4-(Aminomethyl)-2,6-dimethylphenol Hydrochloride

Foreword: Proactive Stability Assessment in Pharmaceutical Development

In the landscape of pharmaceutical development, an intimate understanding of a drug substance's inherent stability is not merely a regulatory formality but a cornerstone of robust formulation design and patient safety. This guide provides a comprehensive framework for elucidating the thermal stability and degradation profile of 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, a substituted aminophenol of interest. We will delve into the critical experimental methodologies and the scientific rationale that underpins a thorough stability investigation. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to proactively identify potential liabilities of this molecule and to develop stable and effective pharmaceutical products.

Introduction to this compound: A Stability Perspective

This compound is a molecule featuring a phenolic hydroxyl group, a primary aminomethyl substituent, and a dimethylated aromatic ring. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The presence of both an amino group and a phenolic hydroxyl group makes the molecule susceptible to oxidative degradation.[1][2] The aromatic ring system also suggests a potential for photolytic degradation. A thorough understanding of its stability under various stress conditions is paramount for predicting its shelf-life, ensuring proper storage conditions, and developing a stability-indicating analytical method.[3][4]

This guide will navigate through the essential techniques for characterizing the thermal properties and degradation pathways of this compound, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and comprehensive forced degradation studies.

Thermal Analysis: Unveiling the Intrinsic Thermal Properties

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a pharmaceutical compound.[5][6] For this compound, TGA and DSC provide critical insights into its thermal behavior.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the temperature at which the compound begins to decompose and for quantifying mass loss associated with desolvation or decomposition.[6]

Experimental Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to standard operating procedures.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Heating Rate: A standard heating rate of 10 °C/min is typically employed.

-

Temperature Range: Scan from ambient temperature (e.g., 25 °C) to a temperature sufficiently high to ensure complete decomposition (e.g., 400 °C).

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation during the initial heating phase. A parallel experiment in an oxidative (air or oxygen) atmosphere can also be insightful.

-

-

Data Analysis: The resulting TGA thermogram will plot mass percentage against temperature. The onset temperature of decomposition is a key parameter to determine the thermal stability of the compound.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events that do not necessarily involve a change in mass.[5][7]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Range: Scan from ambient temperature to a temperature that encompasses the melting and decomposition events observed in TGA.

-

Atmosphere: Use an inert nitrogen atmosphere.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The melting point is a critical physical property, and any exothermic event following the melt can signify thermal degradation.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Technique | Value | Interpretation |

| Onset of Decomposition | TGA | ~200 °C | Indicates the temperature at which significant thermal degradation begins. |

| Melting Point (Tpeak) | DSC | ~180 °C | Characteristic physical property of the crystalline form. |

| Enthalpy of Fusion (ΔHf) | DSC | ~150 J/g | Provides information on the crystallinity of the sample. |

| Post-Melting Event | DSC | Exotherm at ~210 °C | Suggests decomposition occurs shortly after melting. |

Forced Degradation Studies: Mapping the Degradation Profile

Forced degradation, or stress testing, is the cornerstone of understanding a drug substance's degradation pathways.[3][4] By subjecting this compound to conditions more severe than those it would encounter during storage, we can accelerate its degradation and identify potential degradation products.[2] This information is vital for the development of a stability-indicating analytical method.

General Considerations for Forced Degradation

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20%. Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.

-

Mass Balance: A crucial aspect of forced degradation studies is to ensure mass balance, which is the sum of the assay of the parent drug and the levels of all degradation products, should be close to 100%.[2]

Experimental Protocols for Forced Degradation

The following protocols outline the typical stress conditions applied to both the solid drug substance and a solution of the drug substance.